
5-Hydroxytryptophan
Overview
Description
5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:
Chemical Synthesis: This involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that requires tetrahydrobiopterin as a cofactor.
Microbial Fermentation: Genetically engineered strains of Escherichia coli can be used to produce this compound from glucose.
Industrial Production Methods:
Natural Extraction: The primary commercial method involves extracting this compound from the seeds of Griffonia simplicifolia.
Microbial Fermentation: Advances in metabolic engineering have enabled the efficient production of this compound using microbial fermentation, making it a viable alternative to natural extraction.
Chemical Reactions Analysis
Key Methods:
- Michael Addition and Reduction
- Esterification and Acetylation
Method | Reagents/Catalysts | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Michael Addition | Raney-Ni, ZnO | 45 | 99.2 | |
Esterification/Acetylation | HCl, sodium hydroxide | 69 | 98.5 |
Limitations : Chemical synthesis involves harsh conditions, environmental pollution, and low scalability .
Enzymatic Reaction:
Enzyme/Protein | Role | Cofactors | Reference |
---|---|---|---|
Tryptophan Hydroxylase (TPH) | Hydroxylation of tryptophan | BH₄, Fe²⁺ | |
Aromatic L-amino acid decarboxylase (AADC) | Decarboxylates 5-HTP to serotonin | Vitamin B₆ |
Regulation : TPH activity depends on phosphorylation, Ca²⁺, and norepinephrine signaling .
Metabolic Engineering for Microbial Production
Microbial systems (e.g., E. coli, Saccharomyces cerevisiae) are engineered to bypass chemical synthesis challenges.
Strategies:
- Enzyme Engineering : Mutating phenylalanine hydroxylase (PAH) from Chromobacterium violaceum to enhance TPH activity .
- Cofactor Regeneration : Co-expression of dihydropteridine reductase (DHPR) and glucose dehydrogenase for BH₄ recycling .
- De Novo Synthesis : Two-stage fermentation using glucose and engineered E. coli strains .
Organism | Yield (g/L) | Key Modifications | Reference |
---|---|---|---|
E. coli TRPmut/pSCHTP-LMT | 1.61 | TPH2-E2K mutation, aroH promoter | |
S. cerevisiae BY4741 | 0.74 | DFR1 overexpression for BH₄ |
Decarboxylation to Serotonin
5-HTP is rapidly converted to serotonin via AADC, a pyridoxal phosphate (PLP)-dependent enzyme .
Conversion to Melatonin
Serotonin derived from 5-HTP undergoes acetylation and methylation to form melatonin:
- N-Acetylation : By arylalkylamine N-acetyltransferase (AANAT).
- O-Methylation : By acetylserotonin O-methyltransferase (ASMT) .
Chemical Analysis Techniques
Accurate quantification of 5-HTP is critical for quality control and research.
Method | Detection Limit | Applications | Reference |
---|---|---|---|
HPLC-DAD/FD | 0.1 µg/mL | Plant extracts, human plasma | |
Capillary Electrophoresis | 0.05 µg/mL | Dietary supplements | |
Electrochemical Sensors | 0.01 µM | Real-time monitoring |
Notable Advances :
Scientific Research Applications
Neuropsychiatric Applications
Depression Treatment
5-HTP has been studied extensively as a potential treatment for depression. Research indicates that it can significantly reduce depressive symptoms when compared to placebo treatments. A systematic review highlighted that 5-HTP and tryptophan were effective alternatives to traditional antidepressants, although they may cause side effects such as dizziness and gastrointestinal issues .
Case Study: Efficacy in Depression
A randomized controlled trial demonstrated that participants receiving 5-HTP showed a marked improvement in depression scales compared to those on placebo. The study emphasized the need for more extensive trials to validate these findings and assess long-term safety .
Study | Participants | Treatment | Outcome |
---|---|---|---|
Adults with unipolar depression | 5-HTP vs. placebo | Significant reduction in depressive symptoms |
Gut Microbiota Modulation
Recent studies have explored the impact of 5-HTP on gut microbiota, particularly its role in the "microbiota-gut-brain axis." A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors, suggesting its potential use in treating metabolic disorders linked to mental health .
Case Study: Gut Microbiome Restoration
In a controlled experiment, mice treated with 5-HTP exhibited significant improvements in gut microbial diversity and reductions in depressive symptoms. This suggests that 5-HTP may help regulate gut health, which is increasingly recognized as crucial for mental well-being .
Study | Model | Treatment | Findings |
---|---|---|---|
Mice with depression-like behaviors | Oral 5-HTP | Restored gut microbiota diversity |
Athletic Performance Enhancement
5-HTP has also been investigated for its potential benefits in athletic performance and recovery. A study conducted among athletes indicated that supplementation with 5-HTP could enhance physical performance during endurance activities by improving mood and reducing perceived exertion .
Case Study: Athletic Performance
In a double-blind study, athletes who ingested 5-HTP before endurance tests reported lower fatigue levels and improved performance metrics compared to those receiving a placebo .
Study | Participants | Intervention | Performance Metrics |
---|---|---|---|
Endurance athletes | 5-HTP supplementation | Improved endurance performance |
Other Clinical Applications
Beyond depression and athletic performance, 5-HTP has shown promise in treating various conditions such as insomnia, fibromyalgia, chronic headaches, and obesity. Its ability to increase serotonin levels is believed to contribute to these therapeutic effects.
Case Study: Fibromyalgia Management
A clinical trial involving fibromyalgia patients found that those treated with 5-HTP experienced significant reductions in pain and improved sleep quality compared to the control group .
Mechanism of Action
5-Hydroxytryptophan is similar to tryptophan, the amino acid from which it is derived. it has unique properties that make it more effective in increasing serotonin levels:
Tryptophan: An essential amino acid that must be obtained through diet.
Serotonin: The neurotransmitter produced from this compound.
Unique Properties:
Comparison with Similar Compounds
Tryptophan: The amino acid precursor to 5-Hydroxytryptophan.
Serotonin: The neurotransmitter produced from this compound.
Biological Activity
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and chemical precursor to serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This article explores the biological activity of 5-HTP, focusing on its physiological effects, therapeutic applications, and relevant research findings.
5-HTP is synthesized from the essential amino acid tryptophan through the action of the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2. This conversion is the rate-limiting step in the biosynthesis of serotonin. Following its synthesis, 5-HTP is decarboxylated to produce serotonin, which can further be converted into melatonin .
2. Physiological Effects
The physiological effects of 5-HTP are diverse, impacting several systems in the body:
- Mood Regulation : 5-HTP has been extensively studied for its antidepressant properties. Clinical trials have shown that it can significantly reduce symptoms of depression, particularly in patients with conditions like Parkinson's disease .
- Sleep Disorders : As a precursor to melatonin, 5-HTP may improve sleep quality and help regulate sleep patterns .
- Appetite Control : Some studies suggest that 5-HTP can aid in weight loss by promoting satiety and reducing food intake .
- Neurological Disorders : Research indicates potential benefits for conditions such as anxiety, myoclonus, and fibromyalgia .
3. Clinical Studies and Findings
Several clinical studies have investigated the efficacy of 5-HTP in treating various conditions:
Table 1: Summary of Clinical Studies on 5-HTP
Case Study Analysis
A systematic review conducted by researchers included thirteen studies focusing on the antidepressant effects of 5-HTP. The meta-analysis revealed a remission rate of approximately 65%, indicating a significant potential for treating depression. However, variability in study design and patient characteristics highlighted the need for more rigorous research protocols .
4. Safety and Side Effects
While generally considered safe when used appropriately, 5-HTP can cause side effects such as nausea, diarrhea, dizziness, and gastrointestinal discomfort. Serious adverse effects like serotonin syndrome may occur, particularly when combined with other serotonergic medications .
Table 2: Reported Side Effects of 5-HTP
Side Effect | Frequency |
---|---|
Nausea | Common |
Diarrhea | Common |
Dizziness | Common |
Serotonin Syndrome | Rare |
5.
The biological activity of this compound underscores its potential as a therapeutic agent for mood disorders and other health conditions. While evidence supports its efficacy in reducing depressive symptoms and improving sleep quality, further research is necessary to establish standardized treatment protocols and assess long-term safety.
Properties
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859863 | |
Record name | (+/-)-5-Hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |
Record name | 5-HYDROXYTRYPTOPHAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ... | |
Record name | 5-HYDROXYTRYPTOPHAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute rods or needles from ethanol | |
CAS No. |
56-69-9, 114-03-4 | |
Record name | (±)-5-Hydroxytryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-69-9 | |
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Record name | 5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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Record name | Tryptophan, 5-hydroxy- | |
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Record name | (+/-)-5-Hydroxytryptophan | |
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Record name | 5-hydroxytryptophan | |
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Record name | 5-hydroxy-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |
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Record name | 5-HYDROXYTRYPTOPHAN, DL- | |
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Record name | 5-HYDROXYTRYPTOPHAN | |
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Melting Point |
298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |
Record name | 5-HYDROXYTRYPTOPHAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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